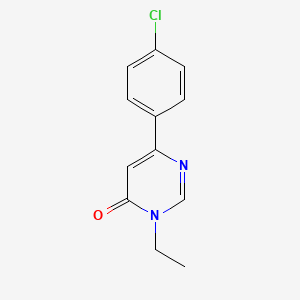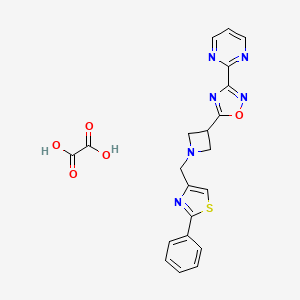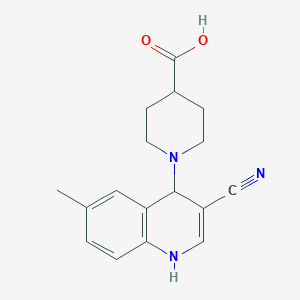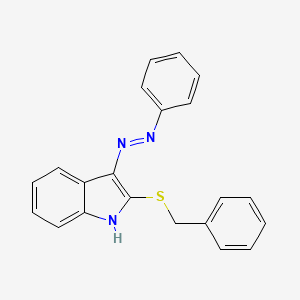
6-(4-chlorophenyl)-3-ethylpyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one is a chemical compound belonging to the pyrimidinone class This compound features a pyrimidin-4-one core substituted with a 4-chlorophenyl group and an ethyl group at the 3-position
Synthetic Routes and Reaction Conditions:
Condensation Reaction: One common synthetic route involves the condensation of ethyl acetoacetate with 4-chlorobenzaldehyde in the presence of urea. This reaction typically requires heating under reflux conditions to facilitate the formation of the pyrimidinone ring.
Cyclization Reaction: Another method involves the cyclization of a suitable precursor, such as a β-ketoester, with an appropriate amine under acidic conditions. This reaction often proceeds via the formation of an intermediate enamine, which then cyclizes to form the pyrimidinone core.
Industrial Production Methods: Industrial production of this compound typically involves large-scale condensation reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions can occur at the pyrimidinone core, often involving halogenation or alkylation reactions.
Common Reagents and Conditions:
Oxidation: KMnO₄, H₂CrO₄, aqueous conditions.
Reduction: LiAlH₄, NaBH₄, in anhydrous ether.
Substitution: Halogenating agents (e.g., Br₂, Cl₂), alkylating agents (e.g., alkyl halides), polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Halogenated pyrimidinones, alkylated pyrimidinones.
Applications De Recherche Scientifique
6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one has shown potential in various scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has been studied for its biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: The compound's derivatives are being explored for their therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials with unique properties, such as enhanced thermal stability and chemical resistance.
Mécanisme D'action
The mechanism by which 6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one exerts its effects involves interactions with specific molecular targets and pathways. For example, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact mechanism can vary depending on the specific derivative and its biological target.
Comparaison Avec Des Composés Similaires
4-Chlorophenol: A phenolic compound with similar chlorophenyl group.
Ethyl acetoacetate: A β-ketoester used in the synthesis of pyrimidinones.
Urea: A common reagent in the synthesis of pyrimidinones.
Uniqueness: 6-(4-Chlorophenyl)-3-ethylpyrimidin-4(3H)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Its pyrimidinone core and chlorophenyl group contribute to its distinct properties compared to other similar compounds.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Propriétés
IUPAC Name |
6-(4-chlorophenyl)-3-ethylpyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-2-15-8-14-11(7-12(15)16)9-3-5-10(13)6-4-9/h3-8H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZXSQWDUICEOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC(=CC1=O)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)thiophene-2-carboxamide](/img/structure/B2790786.png)

![N-(6-methylbenzo[d]thiazol-2-yl)-2-(2-((4-methylbenzyl)thio)thiazol-4-yl)acetamide](/img/structure/B2790789.png)

![N-[3-sulfanyl-5-(2-thienyl)-4H-1,2,4-triazol-4-yl]benzenecarboxamide](/img/structure/B2790792.png)
![5-((2-Chlorophenyl)(3-methylpiperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2790796.png)
![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2790798.png)
![N-[2-(4-hydroxyphenyl)ethyl]pyridine-2-carboxamide](/img/structure/B2790800.png)
![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(p-tolyloxy)acetamide](/img/structure/B2790802.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxybenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2790803.png)
![Methyl 5-chloropyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2790804.png)
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2790806.png)

